Cas no 2150074-83-0 (2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol)

2-(1-Ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol is a structurally unique cyclobutane derivative featuring a substituted pyrazole ring. The compound combines a cyclobutanol core with a 1-ethyl-1H-pyrazol-4-ylmethyl moiety, offering distinct steric and electronic properties. This molecular architecture provides potential advantages in medicinal chemistry applications, particularly as a constrained scaffold for drug design. The presence of both hydroxyl and pyrazole functionalities enhances hydrogen bonding capacity and dipole interactions, potentially improving target binding affinity. The ethyl group on the pyrazole nitrogen may contribute to metabolic stability while maintaining favorable physicochemical properties. The strained cyclobutane ring could impart conformational rigidity, potentially enhancing selectivity in biological systems. This compound represents an interesting intermediate for the development of novel pharmacophores in therapeutic agent discovery.
2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol structure
2150074-83-0 structure
Product name:2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol
CAS No:2150074-83-0
MF:C10H16N2O
MW:180.246842384338
CID:6507323
PubChem ID:165603982

2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol
    • 2150074-83-0
    • 2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
    • EN300-1637318
    • Inchi: 1S/C10H16N2O/c1-2-12-7-8(6-11-12)5-9-3-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3
    • InChI Key: ZSAMRAYFWXVQJZ-UHFFFAOYSA-N
    • SMILES: OC1CCC1CC1C=NN(CC)C=1

Computed Properties

  • Exact Mass: 180.126263138g/mol
  • Monoisotopic Mass: 180.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38Ų

2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637318-0.5g
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
0.5g
$1357.0 2023-06-04
Enamine
EN300-1637318-500mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
500mg
$1357.0 2023-09-22
Enamine
EN300-1637318-2500mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
2500mg
$2771.0 2023-09-22
Enamine
EN300-1637318-50mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
50mg
$1188.0 2023-09-22
Enamine
EN300-1637318-5000mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
5000mg
$4102.0 2023-09-22
Enamine
EN300-1637318-1000mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
1000mg
$1414.0 2023-09-22
Enamine
EN300-1637318-2.5g
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
2.5g
$2771.0 2023-06-04
Enamine
EN300-1637318-0.1g
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
0.1g
$1244.0 2023-06-04
Enamine
EN300-1637318-10000mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
10000mg
$6082.0 2023-09-22
Enamine
EN300-1637318-100mg
2-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclobutan-1-ol
2150074-83-0
100mg
$1244.0 2023-09-22

Additional information on 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol

Professional Introduction to Compound with CAS No. 2150074-83-0 and Product Name: 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol

The compound with the CAS number 2150074-83-0 and the product name 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a cyclobutane ring linked to a pyrazole moiety, which is further substituted with an ethyl group, making it a versatile scaffold for designing novel bioactive molecules.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of new therapeutic agents. The pyrazole ring, in particular, is well-documented for its role in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its stability under various physiological conditions. The presence of the 1-ethyl-1H-pyrazol-4-yl substituent in this compound not only enhances its structural complexity but also opens up possibilities for diverse pharmacological activities. This substitution pattern has been strategically employed to modulate the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.

The cyclobutane ring, another key feature of this compound, contributes to its rigidity and spatial orientation, which can be crucial for optimizing interactions with biological receptors. The methylcyclobutan-1-ol moiety introduces a hydroxyl group at the 1-position of the cyclobutane ring, providing a site for further functionalization and enabling the compound to participate in various chemical reactions. This hydroxyl group can form hydrogen bonds with polar residues in protein targets, potentially enhancing the compound's binding efficacy.

Recent studies have highlighted the importance of structure-based drug design in accelerating the discovery of novel therapeutic agents. Computational modeling and molecular dynamics simulations have been instrumental in understanding the interactions between this compound and potential biological targets. The 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol framework has been shown to exhibit promising interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that this compound may interact with kinases and other signaling proteins, making it a potential candidate for treating inflammatory diseases and cancer.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of palladium catalysts has been particularly effective in forming the cycloalkane-pyrazole bond, demonstrating the importance of catalytic strategies in modern synthetic chemistry.

In addition to its synthetic significance, this compound has been explored for its pharmacological properties. In vitro assays have demonstrated that 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol exhibits inhibitory activity against several target enzymes relevant to human health. Notably, it has shown potential as an anti-inflammatory agent by modulating cytokine production pathways. Furthermore, its ability to interact with bacterial enzymes has raised interest in its antimicrobial properties, suggesting that it could be developed into novel antibiotics or antifungal agents.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies have been conducted to assess the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies are crucial for determining whether the compound progresses to clinical trials and ultimately reaches patients in need. Preliminary results from these studies indicate that 2-(1-ethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol is well-tolerated at relevant doses and exhibits favorable pharmacokinetic properties.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the field by enabling rapid screening of vast chemical libraries. AI-driven platforms have been used to predict the bioactivity of this compound against multiple targets simultaneously. These predictions have guided experimental efforts and helped prioritize compounds for further investigation. The combination of experimental data with AI insights has significantly accelerated the drug development process.

The future prospects of this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers are poised to unlock the full potential of this innovative molecule.

In conclusion,2-(1-ethyl-1H-pyrazol-4-ylmethylcyclobutan--ol (CAS No. 2150074--83--0) stands as a testament to the progress being made in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties,this compound holds great promise for improving human health outcomes.

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